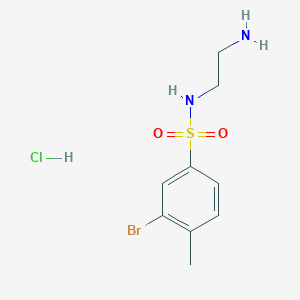![molecular formula C16H13ClFNO3 B7640526 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid, also known as CFTR modulator, is a drug that is used in the treatment of cystic fibrosis. This drug is designed to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Mécanisme D'action
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators work by binding to the this compound protein and improving its function. This can be achieved through multiple mechanisms, including increasing the amount of this compound protein on the cell surface, improving the opening and closing of the this compound channel, and increasing the stability of the this compound protein.
Biochemical and Physiological Effects:
This compound modulators have been shown to have a range of biochemical and physiological effects. These drugs can improve the transport of chloride ions across cell membranes, which can lead to improved hydration of mucus in the lungs. This can reduce the risk of bacterial infections and improve lung function. This compound modulators can also improve the transport of other ions, such as bicarbonate and sodium, which can have additional benefits for cystic fibrosis patients.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators have several advantages for lab experiments, including their ability to improve the function of the this compound protein in vitro. This can be useful for studying the effects of this compound mutations on protein function and for testing the efficacy of new this compound modulators. However, there are also limitations to using this compound modulators in lab experiments, including the potential for off-target effects and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators. One area of focus is the development of new this compound modulators that are more effective and have fewer side effects than current drugs. Another area of research is the identification of new targets for this compound modulation, which could lead to the development of new treatments for cystic fibrosis. Additionally, there is a need for more research on the long-term effects of this compound modulators on cystic fibrosis patients, including their safety and efficacy over extended periods of time.
Conclusion:
In conclusion, this compound modulators are an important class of drugs that have the potential to improve the lives of patients with cystic fibrosis. These drugs work by improving the function of the this compound protein, which can lead to improved lung function and quality of life for patients. While there are limitations to using this compound modulators in lab experiments, there are also many opportunities for future research in this area. By continuing to study this compound modulators and their effects on cystic fibrosis patients, we can develop more effective treatments for this debilitating disease.
Méthodes De Synthèse
The synthesis of 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators is a complex process that involves multiple steps. The first step is the synthesis of the core structure, which is a propanoic acid derivative. This is followed by the introduction of the 2-chloro-4-fluorobenzoyl group, which is achieved through a series of chemical reactions. The final step is the addition of the amino group to the phenyl ring, which completes the synthesis of the this compound modulator.
Applications De Recherche Scientifique
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators have been extensively studied in the scientific community due to their potential therapeutic benefits for cystic fibrosis patients. These drugs have been shown to improve the function of the this compound protein, which can lead to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.
Propriétés
IUPAC Name |
3-[4-[(2-chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-14-9-11(18)4-7-13(14)16(22)19-12-5-1-10(2-6-12)3-8-15(20)21/h1-2,4-7,9H,3,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMXNFJEUKOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)


![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)



![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)

